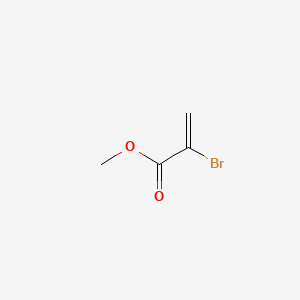

Methyl 2-bromoacrylate

Description

Properties

IUPAC Name |

methyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJXPDPGPORYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282086 | |

| Record name | Methyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-46-4 | |

| Record name | 4519-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Methyl Acrylate

- Methyl 2-bromoacrylate can be synthesized by brominating methyl acrylate in the presence of a brominating agent followed by treatment with a base.

- The bromination reaction is typically conducted using bromine in an aprotic solvent.

- Brominating Agent: Bromine (Br2)

- Solvent: Methylene chloride (MDC), THF, acetone, or acetonitrile

- Base: Sodium bicarbonate, potassium carbonate, potassium bicarbonate, potassium tert-butoxide, or triethylamine (preferably sodium carbonate or triethylamine)

- Temperature: 0-5°C for bromination

- Cool a mixture of methyl acrylate and methylene dichloride to 0-5°C.

- Add bromine to the mixture at 0-5°C over one hour.

- Treat the resulting mixture with a base to yield this compound.

Chemical Equation:

$$

\text{CH}2\text{=CHCOOCH}3 \xrightarrow{\text{Br}2, \text{Base}} \text{CH}2\text{=CBrCOOCH}_3

$$

- In one instance, methyl acrylate is brominated in the presence of bromine and sodium carbonate in methylene chloride to produce this compound.

Synthesis from Alkyl 2,3-Dibromopropionates

- Reactant: Alkyl 2,3-dibromopropionate

- Reagent: Quinoline

- Temperature: 100 °C

- Reaction Time: 30 minutes under a nitrogen atmosphere

- Heat alkyl 2,3-dibromopropionate with quinoline at 100 °C for 30 minutes under a nitrogen atmosphere.

- Distill the reaction mixture under reduced pressure to purify the product.

Reaction Table: Physical Properties of Alkyl 2,3-Dibromopropionates

Because the table in the original document is an image, a recreation of the important information is placed below.

| Compound | Boiling Point (°C/mm Hg) |

|---|---|

| Alkyl 2,3-dibromopropionates |

Synthesis Using N-Bromosuccinimide

- Reactants: N-bromosuccinimide, dimethyl sulfide, and methyl 2-(hydroxymethyl)acrylate

- Solvent: Dichloromethane

- Temperature: 0°C, then room temperature

- Reaction Time: 24 hours

- Add dimethyl sulfide to a solution of N-bromosuccinimide in dry dichloromethane at 0°C.

- Add methyl 3-hydroxy-2-methylidene-propanoate in dichloromethane to the mixture.

- Allow the reaction to proceed for 24 hours at room temperature.

- Pour the mixture into an aqueous solution of sodium chloride and ice.

- Extract with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.

- Concentrate under vacuum to obtain methyl 2-bromomethyl-2-propenoate.

Chemical Equation:

$$

\text{CH}2\text{=C(CH}2\text{OH)COOCH}3 \xrightarrow{\text{NBS}, (\text{CH}3)2\text{S}} \text{CH}2\text{=C(CH}2\text{Br)COOCH}3

$$

Copper-Mediated Bromination

- Reagent: Copper(II) bromide (CuBr2)

- Solvent: Acetonitrile

- Temperature: 25°C

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromoacrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted acrylates.

Polymerization Reactions: It can participate in radical polymerization reactions to form polymers with unique properties.

Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides

Catalysts: Radical initiators for polymerization

Solvents: Organic solvents such as dichloromethane or toluene

Major Products Formed:

- Substituted acrylates

- Polymers with specific functional groups

Scientific Research Applications

Methyl 2-bromoacrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: this compound is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methyl 2-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the acrylate moiety can participate in addition and polymerization reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the acrylate moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Acrylates

Methyl 2-Chloroacrylate (CAS: 80-63-7)

- Molecular Formula : C₄H₅ClO₂

- Key Differences :

- The chlorine atom (vs. bromine) reduces electrophilicity due to lower polarizability.

- Reactivity : Less reactive in nucleophilic substitutions compared to bromo analogs.

- Applications : Primarily used in polymer production (e.g., adhesives, coatings) .

- Safety : Classified as flammable and hazardous by the EPA .

Ethyl 2-Bromoacrylate (CAS: 5459-35-8)

- Molecular Formula : C₅H₇BrO₂

- Key Differences :

Substituent-Modified Bromoacrylates

Methyl (Z)-3-(Quinolin-4-yl)-2-Bromoacrylate (Z-14w)

- Molecular Formula: C₁₃H₁₀BrNO₂

- Key Differences: Quinoline substituent enhances π-π stacking in crystal structures (mp. 105°C vs. liquid state of this compound). Reactivity: Participates in regioselective cyclizations due to the electron-deficient quinoline ring .

tert-Butyl 2-Bromoacrylate

- Molecular Formula : C₇H₁₁BrO₂

- Key Differences :

| Property | This compound | Z-14w | tert-Butyl 2-Bromoacrylate |

|---|---|---|---|

| Melting Point (°C) | Liquid | 105 | Not reported |

| IR ν(C=O) (cm⁻¹) | 1720 | 1713 | 1705 |

| NMR (δ, CHBr) | 8.49 (s) | 8.65 (s) | 5.54 (d, J=5.5 Hz) |

Biological Activity

Methyl 2-bromoacrylate is a compound of significant interest in organic chemistry and medicinal applications due to its unique reactivity and biological properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound, with the chemical formula , is an α-bromoacrylate that is known for its high reactivity as a Michael acceptor and its potential in polymerization processes. Its structure includes a bromo substituent that enhances electrophilicity, making it suitable for various chemical reactions, including radical polymerization and Michael addition reactions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its efficacy against certain bacterial strains, particularly focusing on its role as an inhibitor of the enzyme MurA, which is essential in peptidoglycan biosynthesis. This inhibition suggests potential applications in developing new antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that this compound could effectively reduce cell viability in human cancer cell lines through mechanisms involving oxidative stress and DNA damage. The IC50 values obtained from these studies indicate a dose-dependent response, emphasizing the compound's potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Michael Addition : As a Michael acceptor, it readily participates in nucleophilic addition reactions with thiols and amines, leading to the formation of diverse biologically active compounds.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production, which can lead to oxidative stress in cells, contributing to its cytotoxic effects .

- Enzyme Inhibition : By inhibiting key enzymes such as MurA, this compound disrupts bacterial cell wall synthesis, showcasing its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of MurA enzyme | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| ROS Generation | Increased oxidative stress |

Table 2: Cytotoxicity IC50 Values

Case Studies

- Antibacterial Activity : In a controlled study, this compound was tested against various bacterial strains. Results showed significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting its utility in developing new antibacterial formulations.

- Cancer Cell Viability : A recent experiment involving human breast cancer cells demonstrated that treatment with this compound led to a marked decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.

Q & A

Q. What are the standard synthetic protocols for preparing methyl 2-bromoacrylate, and what purification methods are recommended?

this compound is typically synthesized via bromination of methyl acrylate derivatives. A common approach involves brominating ethyl acrylate in acetone under reflux, followed by dehydrobromination using triethylamine (TEA) to yield ethyl 2-bromoacrylate. For methyl esters, analogous procedures apply, substituting the acrylate starting material. Purification often involves liquid chromatography (silica gel, petroleum ether/ethyl acetate mixtures) to isolate the product with high purity (>95%) .

Q. What safety precautions should be prioritized when handling this compound in laboratory settings?

Due to its reactive bromo and acrylate groups, this compound requires stringent safety measures:

- PPE : Wear nitrile gloves, splash-resistant goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Store in airtight containers away from light and oxidizing agents. Safety protocols for analogous bromoacrylates (e.g., ethyl 2-bromoacrylate) emphasize daily cleaning of protective gear and immediate decontamination of spills .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality.

- FT-IR : Peaks at ~1718 cm (C=O stretch) and ~600 cm (C-Br stretch) validate structural features.

- Elemental Analysis : Verify empirical formula (e.g., CHBrO). Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized for elimination-addition reactions of this compound with aldehydes?

A robust protocol involves:

- Solvent : 2-MeTHF (a green solvent) enhances reaction efficiency at low temperatures (-40°C).

- Base : Lithium tetramethylpiperidide (LTMP) promotes selective dehydrohalogenation.

- Stoichiometry : Equimolar ratios of aldehyde and this compound minimize side products. Yields >90% are achievable, as demonstrated in the synthesis of γ-hydroxy-α,β-acetylenic esters .

Q. What role does this compound play in polymer chemistry, and how does the bromo group influence polymerization mechanisms?

this compound is a high-purity monomer for radical or anionic polymerization. The bromine atom acts as a chain-transfer agent, modulating polymer molecular weight and branching. Its electron-withdrawing nature increases reactivity in copolymerizations, enabling tailored thermal and mechanical properties in acrylic polymers .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : Reactivity in Michael additions or nucleophilic substitutions.

- Radical Stability : Propagation kinetics in polymerization. Studies on analogous acrylates show that substituent electronegativity (e.g., Br vs. Cl) correlates with activation energy barriers, guiding experimental design .

Q. What strategies resolve contradictions in reported reaction yields or selectivity for this compound derivatives?

Methodological discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor side reactions vs. 2-MeTHF.

- Temperature Gradients : Strict control of low temperatures (-40°C) suppresses decomposition. Systematic replication of protocols with controlled variables (e.g., base strength, stoichiometry) is critical for reproducibility .

Methodological Notes

- Spectral Data Interpretation : Always compare experimental NMR/IR results with NIST reference data to validate assignments .

- Safety Compliance : Adhere to OSHA 1910.132 guidelines for PPE selection and hazard assessments .

- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rate, argon flushing) to ensure consistency in elimination-addition reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.